
Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate is a synthetic organic compound known for its unique chemical structure and diverse applications. This compound features a carbamate group, a benzylamino moiety, and a trichloroethyl group, making it a versatile molecule in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate typically involves the reaction of methyl chloroformate with benzylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
Methyl chloroformate+Benzylamine→Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, mild to moderate temperatures, and solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates with various functional groups.
Applications De Recherche Scientifique
Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate has found applications in several scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, disrupting normal cellular processes. The trichloroethyl group may enhance its binding affinity to target proteins, while the benzylamino moiety can facilitate interactions with specific amino acid residues in the active site of enzymes.
Comparaison Avec Des Composés Similaires
Ethyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 1-(phenylamino)-2,2,2-trichloroethylcarbamate: Similar structure but with a phenylamino group instead of a benzylamino group.
Methyl 1-(benzylamino)-2,2,2-dichloroethylcarbamate: Similar structure but with two chlorine atoms instead of three.
Uniqueness: Methyl 1-(benzylamino)-2,2,2-trichloroethylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trichloroethyl group enhances its electrophilic nature, making it more reactive in substitution reactions compared to its dichloroethyl analogs.
Propriétés
Numéro CAS |
200279-82-9 |
|---|---|
Formule moléculaire |
C11H13Cl3N2O2 |
Poids moléculaire |
311.6 g/mol |
Nom IUPAC |
methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate |
InChI |
InChI=1S/C11H13Cl3N2O2/c1-18-10(17)16-9(11(12,13)14)15-7-8-5-3-2-4-6-8/h2-6,9,15H,7H2,1H3,(H,16,17) |
Clé InChI |
PANOBDDEGFTQQC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(C(Cl)(Cl)Cl)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


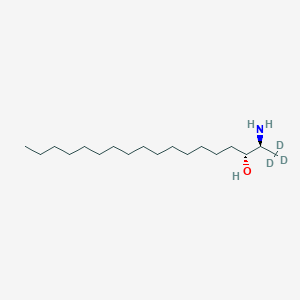
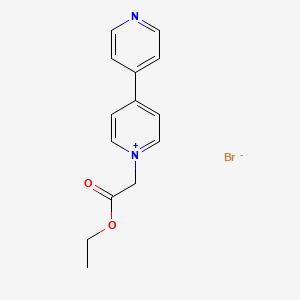
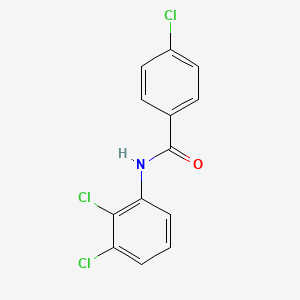
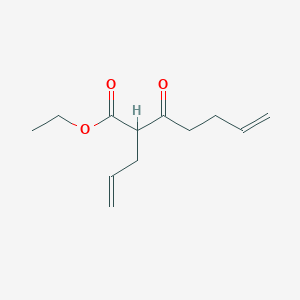


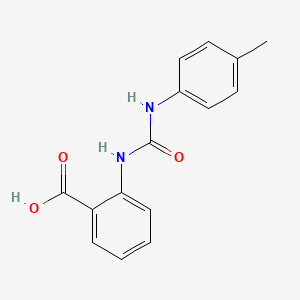
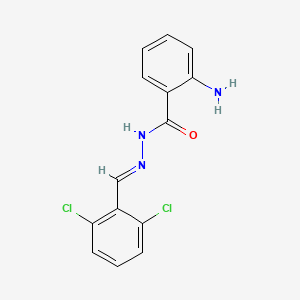
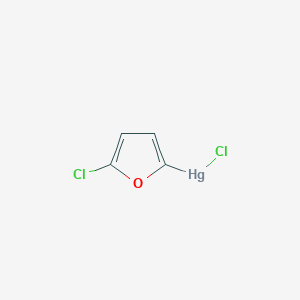

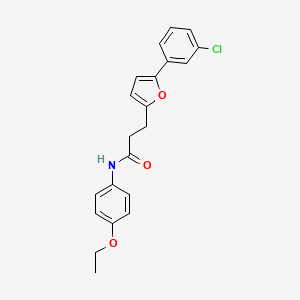
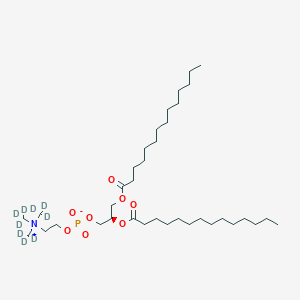

![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)
